molecular formula C7H5ClFI B15331938 1-(Chloromethyl)-2-fluoro-4-iodobenzene

1-(Chloromethyl)-2-fluoro-4-iodobenzene

Cat. No.: B15331938
M. Wt: 270.47 g/mol
InChI Key: BXPUCWKXJGTNDO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-4-iodobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-fluoro-4-iodobenzene typically involves halogenation reactions. One common method includes the chloromethylation of 2-fluoro-4-iodobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group.

Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-(Chloromethyl)-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-2-fluoro-4-iodobenzene.

Scientific Research Applications

1-(Chloromethyl)-2-fluoro-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-2-fluoro-4-iodobenzene exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets through halogen bonding, where the halogen atoms form non-covalent interactions with electron-rich sites on proteins or nucleic acids. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

1-(Chloromethyl)-2-fluoro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    1-(Chloromethyl)-4-fluoro-2-iodobenzene: Similar structure but with different positions of the substituents, leading to variations in reactivity and applications.

    1-(Bromomethyl)-2-fluoro-4-iodobenzene: Bromine instead of chlorine, which can affect the compound’s reactivity in substitution reactions.

    1-(Chloromethyl)-2-fluoro-4-bromobenzene: Bromine replaces iodine, altering the compound’s suitability for coupling reactions .

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical transformations.

Properties

Molecular Formula

C7H5ClFI

Molecular Weight

270.47 g/mol

IUPAC Name

1-(chloromethyl)-2-fluoro-4-iodobenzene

InChI

InChI=1S/C7H5ClFI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2

InChI Key

BXPUCWKXJGTNDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)CCl

Origin of Product

United States

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